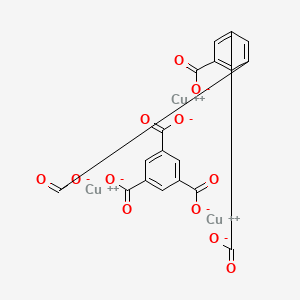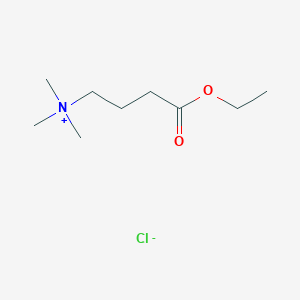
4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride
説明
4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.1182566 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of GBB-EEC is the enzyme Gamma-Butyrobetaine Dioxygenase (BBOX) . This enzyme is responsible for the conversion of Gamma-Butyrobetaine (GBB) into L-Carnitine . L-Carnitine plays a crucial role in energy production and fat metabolism in the body .
Mode of Action
GBB-EEC acts as a precursor to L-Carnitine . It is converted into L-Carnitine in the body, a process catalyzed by the enzyme BBOX . This conversion helps to increase the supply of L-Carnitine, which is essential for fat metabolism .
Biochemical Pathways
The key biochemical pathway involved is the L-Carnitine biosynthesis pathway . In this pathway, GBB-EEC is converted into L-Carnitine by the action of BBOX . L-Carnitine then plays a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation and energy production .
Pharmacokinetics
GBB-EEC is taken orally and is known for its improved bioavailability compared to L-Carnitine It is known that gbb-eec helps the body to produce l-carnitine naturally, which may lead to better absorption and utilization compared to taking l-carnitine supplements .
Result of Action
The conversion of GBB-EEC into L-Carnitine leads to several beneficial effects. These include improved exercise ability, weight loss, and potentially reduced risk of death from myocarditis . It may also improve red blood cell levels and treat L-Carnitine deficiency .
Action Environment
The efficacy and stability of GBB-EEC can be influenced by various environmental factors. It’s worth noting that GBB-EEC is often included in pre-workout supplement formulations, suggesting that its effects may be enhanced by physical activity .
生化学分析
Biochemical Properties
Gbb-eec plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with gamma-butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of L-Carnitine . Gbb-eec serves as a substrate for this enzyme, leading to the production of L-Carnitine, which is essential for fatty acid metabolism. Additionally, Gbb-eec has been shown to interact with transport proteins that facilitate its uptake into cells, ensuring its availability for biochemical reactions.
Cellular Effects
Gbb-eec influences various cellular processes and functions. It has been observed to enhance fatty acid oxidation by increasing the levels of L-Carnitine within cells . This, in turn, boosts cellular energy production and improves metabolic efficiency. Gbb-eec also impacts cell signaling pathways, particularly those involved in lipid metabolism and energy homeostasis. Furthermore, it has been reported to modulate gene expression related to fatty acid transport and oxidation, thereby influencing cellular metabolism at the genetic level.
Molecular Mechanism
The molecular mechanism of Gbb-eec involves its conversion to L-Carnitine by gamma-butyrobetaine hydroxylase . This conversion is critical for the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. Gbb-eec binds to the active site of the enzyme, facilitating the hydroxylation reaction. Additionally, Gbb-eec may interact with other biomolecules, such as transport proteins and receptors, to exert its effects on cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gbb-eec have been studied over various time periods. It has been found to be relatively stable, with minimal degradation over time Long-term studies have shown that Gbb-eec maintains its efficacy in enhancing fatty acid oxidation and energy production
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Gbb-eec vary with different dosages. At lower doses, Gbb-eec effectively enhances fatty acid oxidation and improves metabolic efficiency . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and mitochondrial dysfunction. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Gbb-eec.
Metabolic Pathways
Gbb-eec is involved in the metabolic pathway of L-Carnitine biosynthesis . It serves as a precursor for L-Carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria. The enzyme gamma-butyrobetaine hydroxylase catalyzes the conversion of Gbb-eec to L-Carnitine, a critical step in this metabolic pathway. Additionally, Gbb-eec may influence other metabolic pathways related to fatty acid metabolism and energy production.
Transport and Distribution
Within cells and tissues, Gbb-eec is transported and distributed by specific transport proteins . These proteins facilitate the uptake of Gbb-eec into cells, ensuring its availability for biochemical reactions. Once inside the cells, Gbb-eec is distributed to various cellular compartments, including the mitochondria, where it exerts its effects on fatty acid oxidation and energy production.
Subcellular Localization
Gbb-eec is primarily localized in the mitochondria, the site of fatty acid oxidation . Its presence in the mitochondria is essential for its role in enhancing energy production. Additionally, Gbb-eec may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.
特性
IUPAC Name |
(4-ethoxy-4-oxobutyl)-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-12-9(11)7-6-8-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEZFEHBEULXNR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51963-62-3 | |
| Record name | 1-Butanaminium, 4-ethoxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51963-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-trimethyl-gamma-aminobutyrate chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051963623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-ethoxy-4-oxobutyl)trimethylazanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL N-TRIMETHYL-.GAMMA.-AMINOBUTYRATE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS4H62LNE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)


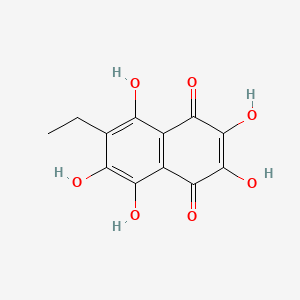


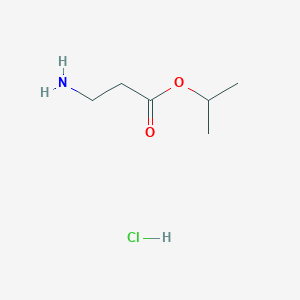
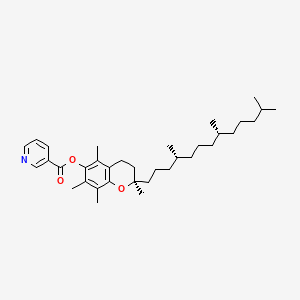
![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)

